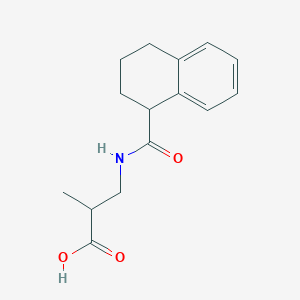
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTCA is a derivative of proline and belongs to the family of amino acids.
作用機序
The exact mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is a relatively new compound, and its long-term effects are not yet fully understood. It also has a short half-life, which may limit its therapeutic potential.
将来の方向性
For the study of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid include investigating its therapeutic potential in human diseases and developing novel derivatives with improved pharmacological properties.
合成法
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid can be synthesized through a multistep process that involves the protection of the amine group of proline, followed by the coupling of the protected proline with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The final step involves the deprotection of the amine group to obtain 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid in its pure form.
科学的研究の応用
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. It has also been found to protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(15(18)19)9-16-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMBFCZJNPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

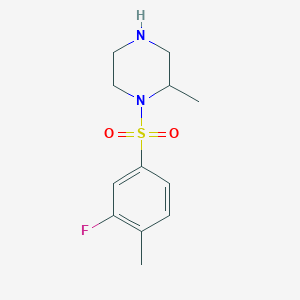
![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)
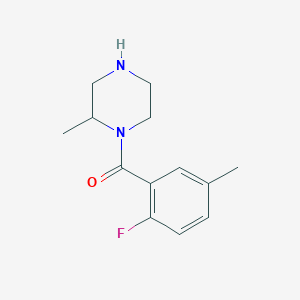
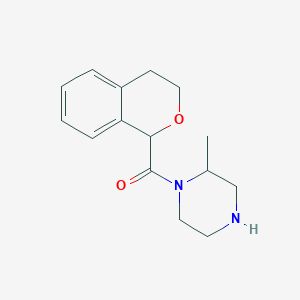
![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
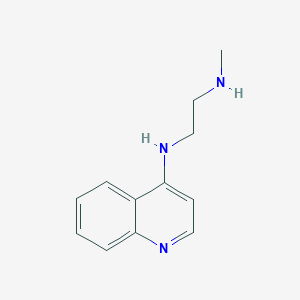
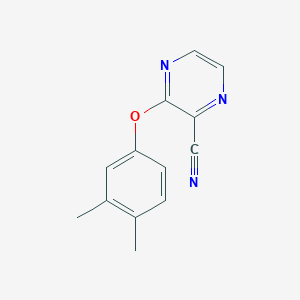
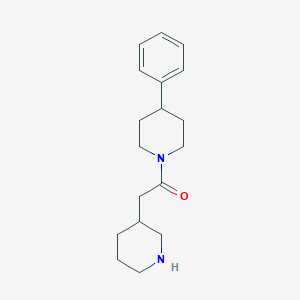
![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)
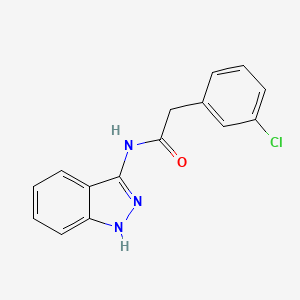
![2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7556095.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)